![molecular formula C8H14Cl2N2O B2784657 (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2490420-54-5](/img/structure/B2784657.png)
(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
“(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490420-54-5 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)10-7(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 225.12 .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of (6-Methoxy-3-methylpyridin-2-yl)methanamine have been explored for their potential therapeutic applications. For instance, a study highlighted the synthesis and evaluation of a potent and selective antagonist of the alpha(v)beta(3) receptor, which shows promise for the prevention and treatment of osteoporosis (Hutchinson et al., 2003). Another research focused on the development of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrating moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Material Science Applications
In the field of material science, complexes bearing camphor-based iminopyridines were synthesized and characterized, showing efficient initiation of the ring-opening polymerization of rac-lactide, leading to heterotactic polylactide (PLA) with potential applications in biodegradable materials (Kwon et al., 2015).
Organic Synthesis and Catalysis
For organic synthesis and catalysis, the compound and its derivatives have been utilized in the synthesis of complex molecules and as catalysts in various reactions. A study demonstrated the synthesis of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's utility in complex organic synthesis (Hirokawa et al., 2000). Another example includes the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, proposing the scaffold for constructing compound libraries in drug discovery (Yarmolchuk et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(6-methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)10-7(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLXIADKGPFGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride |
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